Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate
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Overview
Description
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields due to their biological and chemical significance
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it can be inferred that this compound may interact with a range of biological targets.
Mode of Action
It is known that thiophene derivatives can interact with their targets in various ways, leading to changes in cellular processes . The specific interactions and resulting changes would depend on the particular biological target.
Biochemical Pathways
Given the broad range of pharmacological properties exhibited by thiophene derivatives, it can be inferred that this compound may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, suggesting that this compound may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for synthesizing aminothiophenes. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetate in the presence of elemental sulfur and a base. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium ethoxide or potassium carbonate
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its biological activity.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate
- Ethyl 2-amino-4-(4-methylphenyl)thiophene-3-carboxylate
- Ethyl 2-amino-4-(2-methylphenyl)thiophene-3-carboxylate
Uniqueness
Ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its pharmacokinetic and pharmacodynamic properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl 2-amino-4-(3-methylphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2S/c1-3-17-14(16)12-11(8-18-13(12)15)10-6-4-5-9(2)7-10/h4-8H,3,15H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFQMSHKFIHAAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC(=C2)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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